3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol
Description
3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol is a brominated bithiophene methanol derivative featuring two thiophene rings: one substituted with a bromine atom at the 3-position and another with a methyl group at the 5-position, linked via a methanol group.
Properties
IUPAC Name |
(3-bromothiophen-2-yl)-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrOS2/c1-6-2-3-8(14-6)9(12)10-7(11)4-5-13-10/h2-5,9,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJMAKCBVAQGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=C(C=CS2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218103 | |
| Record name | 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344017-76-0 | |
| Record name | 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1344017-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenemethanol, 3-bromo-α-(5-methyl-2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Thiophene Ring Formation: The thiophene rings can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Methanol Addition: The final step involves the addition of a methanol group to the thiophene rings, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiophene ring formation processes, followed by purification and isolation of the final product. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-thienyl-(5-methyl-2-thienyl)methanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Thienyl-(5-methyl-2-thienyl)methanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Brominated Heterocycles
Notes
Data Gaps : The target compound lacks published data on synthesis, yield, or bioactivity, limiting direct comparisons.
Structural Optimization : Bromine placement (3-position vs. 5-position in other compounds) may influence reactivity; further studies could explore regioselective modifications.
Industrial Relevance : Discontinued status () underscores the need for improved synthetic routes or derivative development to enhance utility.
Biological Activity
3-Bromo-2-thienyl-(5-methyl-2-thienyl)methanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a thienyl moiety, which is known for its diverse biological applications. The presence of bromine and methyl groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to the modulation of enzyme activities and disruption of cellular processes, which are critical for therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : It could induce programmed cell death in malignant cells, making it a candidate for anticancer therapy.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.75 | Induces apoptosis and cell cycle arrest |
| K562 | 0.70 | Disrupts microtubule dynamics |
| L1210 | 0.41 | Inhibits tubulin polymerization |
These findings suggest that the compound's mechanism may involve interference with tubulin dynamics, similar to established antitubulin agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound possesses moderate antimicrobial activity, particularly against fungal strains.
Case Studies
-
Anticancer Efficacy in Animal Models :
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to enhanced apoptosis in tumor cells, as evidenced by increased levels of cleaved caspase-3. -
Synergistic Effects with Other Agents :
Research has indicated that combining this compound with established chemotherapeutic agents can enhance anticancer efficacy. For instance, when used in conjunction with doxorubicin, a notable reduction in IC50 values was observed, suggesting a synergistic effect that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
